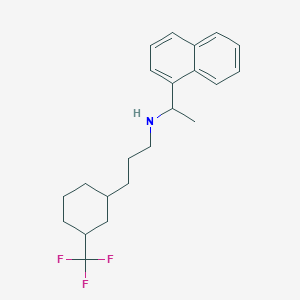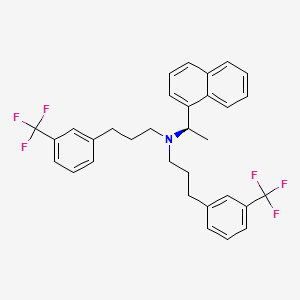
Impureté 3 liée à la fesotérodine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fesoterodine Related Impurity 3 is a degradation product or process-related impurity associated with fesoterodine fumarate, a muscarinic antagonist used in the treatment of overactive bladder. Impurities in pharmaceutical compounds are critical to identify and quantify as they can affect the safety and efficacy of the drug.
Applications De Recherche Scientifique
Fesoterodine Related Impurity 3 is primarily studied in the context of pharmaceutical research to ensure the safety and efficacy of fesoterodine fumarate. Its applications include:
Quality Control: Used in stability-indicating methods to quantify and monitor impurities in fesoterodine fumarate tablets.
Analytical Chemistry: Employed in the development of chromatographic methods for the separation and identification of impurities.
Pharmaceutical Development: Helps in understanding the degradation pathways and improving the formulation stability of fesoterodine fumarate.
Mécanisme D'action
Target of Action
The primary target of Fesoterodine Related Impurity 3 is the muscarinic receptors . These receptors play a crucial role in the contractions of urinary bladder smooth muscle .
Biochemical Pathways
The biochemical pathway primarily affected by Fesoterodine Related Impurity 3 involves the cholinergic muscarinic receptors . By acting as a competitive antagonist at these receptors, Fesoterodine Related Impurity 3 inhibits bladder contraction, which is mediated via these receptors . This ultimately leads to a decrease in detrusor pressure and an incomplete emptying of the bladder .
Pharmacokinetics
After oral administration, Fesoterodine Related Impurity 3 is rapidly and extensively hydrolyzed by nonspecific esterases to its active metabolite, 5-hydroxymethyl tolterodine . This active metabolite is responsible for the antimuscarinic activity of Fesoterodine Related Impurity 3 . The bioavailability of the active metabolite is 52% . Approximately 70% of the administered dose is recovered in urine as the active metabolite (16%), carboxy metabolite (34%), carboxy-N-desisopropyl metabolite (18%), or N-desisopropyl metabolite (1%), and a smaller amount (7%) is recovered in feces .
Result of Action
The molecular and cellular effects of Fesoterodine Related Impurity 3’s action primarily involve the inhibition of bladder contraction . This results in a decrease in detrusor pressure and an incomplete emptying of the bladder . These effects help to alleviate symptoms of urge urinary incontinence, urgency, and frequency .
Action Environment
The action, efficacy, and stability of Fesoterodine Related Impurity 3 can be influenced by various environmental factors. For instance, during stability studies of fesoterodine fumarate extended-release tablets, one unknown impurity was found increasing beyond the identification threshold This suggests that the stability of Fesoterodine Related Impurity 3 may be affected by the conditions under which the drug is stored
Analyse Biochimique
Biochemical Properties
It is known that Fesoterodine, the parent compound, is rapidly de-esterified into its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), which binds with muscarinic receptors on the bladder detrusor muscle . It is plausible that Fesoterodine Related Impurity 3 may interact with similar enzymes, proteins, and other biomolecules.
Cellular Effects
Fesoterodine and its active metabolite, 5-HMT, have been shown to decrease bladder contraction and consequently, the urge to urinate . It is possible that Fesoterodine Related Impurity 3 may have similar effects on various types of cells and cellular processes.
Molecular Mechanism
Fesoterodine, once converted to its active metabolite, 5-HMT, acts as a competitive antagonist at muscarinic receptors . This results in the inhibition of bladder contraction, decrease in detrusor pressure, and an incomplete emptying of the bladder . It is possible that Fesoterodine Related Impurity 3 may exert its effects at the molecular level through similar mechanisms.
Dosage Effects in Animal Models
The effects of Fesoterodine Related Impurity 3 at different dosages in animal models have not been studied. Fesoterodine has been shown to have a dose-dependent effect in reducing symptoms of overactive bladder in adult patients .
Metabolic Pathways
Fesoterodine is known to be rapidly de-esterified into its active metabolite, 5-HMT, by plasma esterases . It is possible that Fesoterodine Related Impurity 3 may be involved in similar metabolic pathways.
Méthodes De Préparation
The preparation of Fesoterodine Related Impurity 3 typically involves the degradation of fesoterodine fumarate under various stress conditions. These conditions include:
Acid degradation: Using 4 N hydrochloric acid at 60°C for 30 minutes.
Base degradation: Using 1 N sodium hydroxide at 45°C for 10 minutes.
Oxidative degradation: Using 6% hydrogen peroxide at 45°C for 10 minutes.
Water degradation: At 45°C for 24 hours.
Heat degradation: At 60°C for 48 hours.
Photolytic degradation: Exposing to UV light for about 1.2 million lux hours.
Humidity degradation: At 25°C/90% relative humidity for 7 days.
Analyse Des Réactions Chimiques
Fesoterodine Related Impurity 3 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents like hydrogen peroxide.
Reduction: Under reducing conditions, though specific reagents are not commonly used for this impurity.
Substitution: Possible under certain conditions, though not typically a primary reaction for this impurity.
Common reagents and conditions used in these reactions include trifluoroacetic acid in water, methanol, and acetonitrile . The major products formed from these reactions are typically other degradation products or impurities that can be separated and identified using chromatographic techniques.
Comparaison Avec Des Composés Similaires
Fesoterodine Related Impurity 3 can be compared with other related impurities such as:
Impurity 1: 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxylbenzenemethanol.
Impurity 2: Propanoic acid, 2-methyl-2-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxyphenyl ester.
These impurities are also degradation products of fesoterodine fumarate and share similar formation pathways. each impurity has unique structural characteristics and degradation profiles that require specific analytical methods for identification and quantification.
Propriétés
Numéro CAS |
1435768-96-9 |
|---|---|
Formule moléculaire |
C26H35NO3 |
Poids moléculaire |
409.57 |
Apparence |
Solid powder |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
2-Methyl-propanoic Acid 2-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-formylphenyl Ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-(3-Methoxypropyl)-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B601886.png)
![(R)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B601889.png)





